molecular formula C20H20N4O B6022983 7-isopentyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-isopentyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6022983
M. Wt: 332.4 g/mol
InChI Key: AGFUOZWHEFRNTM-UHFFFAOYSA-N
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Description

7-isopentyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, along with heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

7-isopentyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

7-isopentyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiparasitic properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-isopentyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-isopentyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific structural features, which confer distinct biological activities. Its isopentyl and phenyl substituents contribute to its binding affinity and selectivity towards molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

11-(3-methylbutyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14(2)8-10-23-11-9-18-17(20(23)25)12-21-19-16(13-22-24(18)19)15-6-4-3-5-7-15/h3-7,9,11-14H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFUOZWHEFRNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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